2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-8(2)16-14(19)7-13-15(20)18-12-6-10(4)9(3)5-11(12)17-13/h5-6,8,13,17H,7H2,1-4H3,(H,16,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZLGDYGWUUTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. Quinoxaline derivatives have been extensively studied due to their potential therapeutic applications in treating various diseases, including cancer, infections, and neurological disorders. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 264.33 g/mol. The structure features a tetrahydroquinoxaline moiety, which is crucial for its biological activity. The compound's structural characteristics allow it to interact with various biological targets.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, suggesting promising antibacterial efficacy .
Anticancer Properties
Quinoxaline derivatives have been recognized for their potential in cancer therapy. In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in vitro. The compound's ability to scavenge free radicals and reduce lipid peroxidation was evaluated using the DPPH assay, yielding an IC50 value of 30 µM .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can interact with neurotransmitter receptors or other cellular receptors involved in neuroprotection and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage in cells.
Case Studies
A notable case study involved the synthesis and evaluation of various quinoxaline derivatives for their anticancer properties. Among these derivatives, this compound demonstrated superior activity compared to other synthesized compounds . Another study highlighted its potential as an antibacterial agent in treating skin infections .
Data Summary Table
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 232.28 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinoxaline derivatives. For instance:
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by activating specific signaling pathways. It may inhibit cell proliferation by targeting key proteins involved in the cell cycle.
- Case Study : In a study involving human cancer cell lines such as HCT-116 and MCF-7, derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes involved in metabolic pathways such as acetylcholinesterase, which is crucial for neurodegenerative diseases .
- Biological Implications : Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions.
Neuroprotective Effects
Research indicates that compounds similar to this one may exhibit neuroprotective properties:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis through modulation of reactive oxygen species (ROS) and inflammatory pathways.
- Case Study : In vitro studies have shown that related quinoxaline derivatives can reduce neuronal cell death induced by toxins like glutamate.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Hypothetical molecular formula for the target compound, inferred from analogs.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): The 4-nitrophenyl analog (CID 2876556) exhibits increased polarity due to the nitro group, which may influence receptor binding or solubility . Alkyl Chains (e.g., butyl): The N-butyl analog (CAS 1008054-54-3) has lower molecular weight and higher predicted lipophilicity (pKa ~13.49), suggesting improved membrane permeability .
TRPA1 Antagonists (Structural Analog Activity)
Compounds like HC-030031 and CHEM-5861528 (), which share acetamide-linked aromatic moieties, inhibit TRPA1 with IC₅₀ values of 4–10 μM.
Crystallography and Refinement
Programs like SHELXL () are widely used for crystal structure refinement, critical for confirming the stereochemistry of chiral centers in tetrahydroquinoxaline derivatives .
Commercial Availability and Research Use
- Pricing : The N-(3-chloro-4-methylphenyl) analog (CAS 1025396-23-9) is priced at $574/mg (90% purity), reflecting its specialized research applications .
- Supplier Diversity : Platforms like Arctom () and Life Chemicals () provide global access to such compounds, emphasizing their role in drug discovery pipelines .
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The tetrahydroquinoxaline scaffold is typically synthesized via condensation reactions between substituted o-phenylenediamines and α-keto acids or nitroolefins. For the 6,7-dimethyl-3-oxo variant, 6,7-dimethyl-1,2,3,4-tetrahydroquinoxalin-3-one serves as the intermediate.
Method A: Microwave-Assisted Cyclization
A optimized approach involves reacting 3,4-dimethyl-1,2-diaminobenzene with ethyl glyoxylate under microwave irradiation (100–120°C, 20–30 min). This method achieves cyclization yields of 85–90% while minimizing side products. The reaction proceeds via nucleophilic attack of the diamine on the carbonyl group, followed by dehydration (Figure 1).
Method B: L-Proline-Catalyzed Synthesis
An alternative protocol utilizes L-proline (10 mol%) as an organocatalyst in ethanol at room temperature. Here, 3,4-dimethyl-o-phenylenediamine reacts with nitroolefins (e.g., β-nitrostyrene derivatives) to form the tetrahydroquinoxaline core in 78–82% yield. This metal-free approach avoids toxic solvents and reduces energy consumption.
N-Acylation for Acetamide Side Chain Introduction
Acyl Chloride Coupling
The N-isopropyl acetamide moiety is introduced via N-acylation of the secondary amine in the tetrahydroquinoxaline core.
Stepwise Procedure
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Activation : The tetrahydroquinoxaline intermediate (1 equiv) is dissolved in anhydrous acetonitrile or ethyl acetate.
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Base Addition : Triethylamine (1.2 equiv) or hexamethylenetetramine (1.5 equiv) is added to deprotonate the amine.
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Acylation : Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0–5°C, followed by isopropylamine (1.2 equiv). The reaction is stirred for 4–6 hours at room temperature, achieving 75–80% conversion.
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Workup : The mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.
Optimization Insights
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Solvent Impact : Ethyl acetate yields higher purity (>95%) compared to acetonitrile (90–92%) due to better solubility of byproducts.
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Temperature Control : Maintaining sub-10°C during acylation prevents over-reaction and dimerization.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined protocol combines core formation and acylation in a single reactor:
Green Chemistry Adaptations
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Catalyst Recycling : L-proline from Method B is recoverable (>90%) via aqueous extraction, reducing costs.
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Solvent Substitution : Ethanol replaces DMF in later stages, aligning with greener chemistry principles.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms >98% purity, with retention time = 8.2 min.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Limitations
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Issue : Ethanol’s low polarity impedes dissolution of intermediates.
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Solution : Gradual solvent switching (ethanol → ethyl acetate) after cyclization improves homogeneity.
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the common synthetic routes for synthesizing 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(propan-2-yl)acetamide?
The synthesis typically involves multi-step organic reactions. For example, a related quinoxaline derivative was synthesized via hydrogenation using Pd/C in ethanol, followed by recrystallization for purity . Key steps include:
- Reagent selection : Use of bases (e.g., Na₂CO₃) and acylating agents (e.g., acetyl chloride) to functionalize intermediates .
- Purification : Silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate or ethanol .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray crystallography : Determines bond angles (e.g., N1–C7–C8 = 115.7°) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) critical for crystal packing .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.69 ppm for NH protons) and IR for functional group identification (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields during the final stages of synthesis?
Yield optimization strategies include:
- Condition tuning : Adjusting temperature (room temperature vs. reflux), solvent polarity (DMF for solubility), and reaction time (e.g., overnight stirring) .
- Catalyst optimization : Testing alternatives to Pd/C (e.g., Pt or Raney Ni) for hydrogenation efficiency .
- Intermediate purification : Pre-purifying precursors via acid-base extraction to reduce side reactions .
Q. How should contradictory structural or bioactivity data be analyzed?
Contradictions arise from:
- Polymorphism : Different crystal forms (e.g., ethanol vs. ethyl acetate recrystallization) may alter bond angles (e.g., O1–C7–C8A = 119.4° vs. 112.8°) .
- Bioactivity variability : Compare IC₅₀ values across assays (e.g., antitumor activity vs. kinase inhibition) using standardized protocols (e.g., MTT assays) and validate via molecular docking to identify target interactions .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
SAR analysis involves:
- Systematic substitution : Modify substituents (e.g., methyl, methoxy, or halogens) at positions 6/7 on the quinoxaline core and assess bioactivity changes .
- Computational modeling : Density functional theory (DFT) to predict electronic effects and molecular dynamics (MD) simulations to study protein-ligand binding .
- In vitro profiling : Test derivatives against disease-specific cell lines (e.g., cancer) and enzymes (e.g., kinases) to map functional group contributions .
Data-Driven Insights
Q. Table 1: Comparative Bioactivity of Quinoxaline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
